H-D-Ala-pna hcl H-D-Ala-pna hcl
Brand Name: Vulcanchem
CAS No.: 201731-77-3
VCID: VC21538351
InChI: InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1
SMILES: CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Molecular Formula: C9H12ClN3O3
Molecular Weight: 245.66 g/mol

H-D-Ala-pna hcl

CAS No.: 201731-77-3

Cat. No.: VC21538351

Molecular Formula: C9H12ClN3O3

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

H-D-Ala-pna hcl - 201731-77-3

CAS No. 201731-77-3
Molecular Formula C9H12ClN3O3
Molecular Weight 245.66 g/mol
IUPAC Name (2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Standard InChI InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1
Standard InChI Key YEXRLSXNWLNHQR-FYZOBXCZSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Chemical Properties and Structure

Fundamental Chemical Identity

H-D-Ala-pna hcl is characterized by specific chemical identifiers that distinguish it from other similar compounds. The molecular formula C9H12ClN3O3 indicates its composition of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms . This compound has a precise molecular weight of 245.66 g/mol, which is critical for analytical applications and quantitative research . The compound's CAS number, 201731-77-3, serves as its unique identifier in chemical databases and literature.

Nomenclature and Synonyms

The compound is known by several names in scientific literature, reflecting its structure and composition:

SynonymType
H-D-ALA-PNA HCLCommon abbreviation
201731-77-3CAS Registry Number
D-Alanine 4-nitroanilide hydrochlorideDescriptive chemical name
(2R)-2-amino-N-(4-nitrophenyl)propanamide hydrochlorideIUPAC name
Propanamide, 2-amino-N-(4-nitrophenyl)-, hydrochloride (1:1), (2R)-Alternative structural name

These synonyms reflect the compound's core structure—a D-alanine moiety linked to a p-nitroanilide group, with the amino group protonated as a hydrochloride salt .

Structural Characteristics

The structure of H-D-Ala-pna hcl consists of a D-alanine residue connected to a p-nitroanilide group through an amide bond. The D-configuration of the alanine component is crucial for the compound's specific interactions with D-aminopeptidases. The presence of the p-nitroanilide group provides the chromogenic properties essential for spectrophotometric detection .

The compound's chemical structure can be represented by several notations:

Notation TypeRepresentation
Canonical SMILESCC(C(=O)NC1=CC=C(C=C1)N+[O-])N.Cl
Isomeric SMILESCC@HN.Cl
InChIInChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1
InChI KeyYEXRLSXNWLNHQR-FYZOBXCZSA-N

These notations provide a precise way to identify and represent the compound's structure in chemical databases and computational studies .

Synthesis and Production Methods

Laboratory Synthesis Approaches

The synthesis of H-D-Ala-pna hcl typically involves chemical reactions that link D-Alanine with p-nitroanilide. This process generally requires carefully controlled conditions to ensure the stereospecificity of the final product, particularly preserving the D-configuration of the alanine residue. The synthetic route often employs coupling agents to facilitate the formation of the amide bond between the carboxylic acid group of D-alanine and the amino group of p-nitroanilide.

The purification of H-D-Ala-pna hcl following synthesis is a critical step to ensure high purity for research applications. This typically involves recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.

Industrial Production Considerations

In industrial settings, the large-scale production of H-D-Ala-pna hcl may utilize automated reactors and continuous flow processes to optimize efficiency and consistency. These production methods are designed to maximize yield while maintaining the stereochemical purity of the compound. Quality control measures are essential to ensure batch-to-batch consistency and compliance with research-grade standards.

The availability of H-D-Ala-pna hcl from commercial sources reflects its importance as a research tool. Various chemical suppliers produce this compound for distribution to research laboratories worldwide, with pricing that typically varies based on quantity and purity specifications .

Mechanism of Action

Enzymatic Substrate Properties

H-D-Ala-pna hcl serves as a substrate for D-aminopeptidases, which are enzymes that specifically cleave peptide bonds adjacent to D-amino acids. When these enzymes interact with H-D-Ala-pna hcl, they catalyze the hydrolysis of the amide bond between the D-alanine and p-nitroanilide components.

The specificity of this interaction is crucial for the compound's applications. The D-configuration of the alanine component ensures that the compound is recognized and processed by D-aminopeptidases rather than the more common L-aminopeptidases found in biological systems.

Chromogenic Detection Principles

The hydrolysis of H-D-Ala-pna hcl by D-aminopeptidases results in the release of p-nitroaniline, a yellow-colored compound that can be detected spectrophotometrically. This color change provides a convenient and quantitative measure of enzymatic activity, as the absorbance of p-nitroaniline at a specific wavelength is directly proportional to the amount produced.

This chromogenic property makes H-D-Ala-pna hcl particularly valuable for enzymatic assays, as it allows for:

  • Real-time monitoring of enzyme activity

  • Quantitative measurement of reaction kinetics

  • High-throughput screening applications

  • Sensitive detection of even low levels of enzymatic activity

The spectrophotometric detection is typically performed at wavelengths around 405-410 nm, where p-nitroaniline shows strong absorbance.

Research Applications

Biochemical Research Utilities

H-D-Ala-pna hcl plays a significant role in biochemical research, particularly in studies focusing on bacterial physiology and peptide metabolism. The compound's specific interaction with D-aminopeptidases makes it an essential tool for investigating these enzymes, which are involved in crucial biological processes including:

  • Bacterial cell wall synthesis and remodeling

  • Peptide degradation pathways

  • Protein turnover mechanisms

  • Cellular responses to environmental stresses

Researchers utilize H-D-Ala-pna hcl to probe these processes, gaining insights into fundamental aspects of bacterial metabolism and physiology.

Enzyme Kinetics Studies

The chromogenic properties of H-D-Ala-pna hcl make it particularly well-suited for enzyme kinetics studies. Researchers can use this compound to determine various kinetic parameters of D-aminopeptidases, including:

Kinetic ParameterDescriptionTypical Measurement Approach
Km (Michaelis constant)Substrate concentration at half-maximal reaction rateVarying substrate concentration and measuring initial velocities
Vmax (Maximum reaction velocity)Maximum rate achieved at saturating substrate concentrationsExtrapolation from Lineweaver-Burk or similar plots
kcat (Catalytic constant)Number of substrate molecules processed per enzyme molecule per unit timeCalculated from Vmax and enzyme concentration
Inhibition constantsMeasure of inhibitor potencyCompetitive assays with various inhibitor concentrations

These kinetic studies provide valuable information about enzyme mechanisms, substrate specificity, and the effects of environmental conditions on enzymatic activity.

Antimicrobial Research Applications

H-D-Ala-pna hcl has found important applications in antimicrobial research, particularly in studies investigating bacterial peptidoglycan synthesis and metabolism. As bacterial cell walls contain D-amino acids, which are rare in eukaryotic systems, enzymes that process these D-amino acids represent potential targets for antimicrobial agents .

Research using H-D-Ala-pna hcl has contributed to the development of peptide nucleic acid (PNA) antimicrobials. For instance, studies have explored the uptake and activity of antisense PNA-peptide conjugates in bacteria, with findings suggesting that permeabilization of the bacterial outer membrane can enhance the activity of these compounds .

These applications highlight the compound's value in developing new strategies to combat bacterial infections, particularly in the face of increasing antibiotic resistance.

Comparison with Similar Compounds

H-D-Ala-pna hcl is part of a broader family of chromogenic substrates used in enzymatic assays. Comparing this compound with related molecules provides insights into its unique properties and applications.

CompoundStructurePrimary ApplicationsDistinguishing Features
H-D-Ala-pna hclD-alanine linked to p-nitroanilide (hydrochloride salt)D-aminopeptidase assays, bacterial researchSpecific for D-aminopeptidases
L-Alanine 4-nitroanilide hydrochlorideL-alanine linked to p-nitroanilide (hydrochloride salt)L-aminopeptidase assaysSpecific for L-aminopeptidases
H-Arg-pNA · 2HClArginine linked to p-nitroanilide (dihydrochloride salt)Trypsin-like protease assaysTargets proteases with specificity for basic residues
H-β-Ala-Gly-Arg-pNATripeptide linked to p-nitroanilideThrombin generation assaysMore complex peptide structure for specific proteases

The stereochemistry of the amino acid component (D versus L) is a critical determinant of substrate specificity, making H-D-Ala-pna hcl particularly valuable for studies focusing on D-aminopeptidases, which are important in bacterial systems .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator